molecular formula C28H30O3Si2 B14713412 1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane CAS No. 18848-24-3

1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane

Cat. No.: B14713412
CAS No.: 18848-24-3
M. Wt: 470.7 g/mol
InChI Key: QRZBTGCXOVMETC-UHFFFAOYSA-N
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Description

1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the molecular formula C28H30O3Si2 It is characterized by the presence of two silicon atoms bonded to phenyl groups and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can be synthesized through the reaction of tetraphenyldisiloxane with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{(C_6H_5)_2SiH_2 + 2C_2H_5OH} \rightarrow \text{(C_6H_5)_2Si(OCH_2CH_3)_2} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can undergo various chemical reactions, including:

    Hydrolysis: Reaction with water to form silanols and ethanol.

    Oxidation: Reaction with oxidizing agents to form siloxane bonds.

    Substitution: Reaction with nucleophiles to replace ethoxy groups with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Formation of silanols and ethanol.

    Oxidation: Formation of siloxane bonds.

    Substitution: Formation of substituted siloxanes with various functional groups.

Scientific Research Applications

1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Potential use in the development of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane involves its ability to form stable siloxane bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in the formation of silicone-based materials with desirable mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
  • 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
  • 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Uniqueness

1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is unique due to the presence of ethoxy groups, which provide it with distinct reactivity compared to its methoxy or methyl analogs. This allows for specific applications where the ethoxy groups can be selectively hydrolyzed or substituted.

Properties

CAS No.

18848-24-3

Molecular Formula

C28H30O3Si2

Molecular Weight

470.7 g/mol

IUPAC Name

ethoxy-[ethoxy(diphenyl)silyl]oxy-diphenylsilane

InChI

InChI=1S/C28H30O3Si2/c1-3-29-32(25-17-9-5-10-18-25,26-19-11-6-12-20-26)31-33(30-4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,3-4H2,1-2H3

InChI Key

QRZBTGCXOVMETC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCC

Origin of Product

United States

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